molecular formula C14H18FNS B8276122 1-Ethyl-4-(2-fluoro-3-(methylthio)phenyl)-1,2,3,6-tetrahydropyridine

1-Ethyl-4-(2-fluoro-3-(methylthio)phenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8276122
M. Wt: 251.36 g/mol
InChI Key: XJGRMMGOPVQAAB-UHFFFAOYSA-N
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Patent
US08314126B2

Procedure details

A mixture of 1-ethyl-4-[2-fluoro-3-(methylthio)phenyl]piperidin-4-ol (42 g, 156 mmol), sulphuric acid (cone, 8.5 ml) and toluene (200 ml) was heated in a Dean-Stark trap for 20 h. The mixture was cooled to 70° C., water (200 ml) was added and the phases were separated. The aqueous phase was basified with aqueous sodium hydroxide (5 M) and extracted with ethyl acetate (2×50 ml). The combined organic phases was dried (MgSO4) and evaporated to dryness to give the title compound (22.6 g). MS m/z (rel. intensity, 70 eV) 251 (M+, bp), 236 (85), 147 (65), 146 (45), 110 (44).
Name
1-ethyl-4-[2-fluoro-3-(methylthio)phenyl]piperidin-4-ol
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([S:16][CH3:17])[C:11]=2[F:18])(O)[CH2:5][CH2:4]1)[CH3:2].S(=O)(=O)(O)O.C1(C)C=CC=CC=1>O>[CH2:1]([N:3]1[CH2:4][CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([S:16][CH3:17])[C:11]=2[F:18])[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
1-ethyl-4-[2-fluoro-3-(methylthio)phenyl]piperidin-4-ol
Quantity
42 g
Type
reactant
Smiles
C(C)N1CCC(CC1)(O)C1=C(C(=CC=C1)SC)F
Name
Quantity
8.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a Dean-Stark trap for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(=CC1)C1=C(C(=CC=C1)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.